4-[5-(2-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one
Description
Properties
IUPAC Name |
4-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-2-25-17-11-7-6-10-16(17)20-21-19(22-26-20)14-12-18(24)23(13-14)15-8-4-3-5-9-15/h3-11,14H,2,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRXELKCOKGELV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=NO2)C3CC(=O)N(C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(2-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethoxybenzohydrazide with a suitable nitrile oxide to form the oxadiazole ring . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like acetonitrile, followed by heating to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[5-(2-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 4-[5-(2-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one is C22H21N3O4. It features a pyrrolidinone ring fused with an oxadiazole moiety, which is known for its diverse biological activities. The structure can be represented as follows:
Anticancer Activity
Recent studies have indicated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives similar to this compound have been shown to inhibit tumor growth in various cancer cell lines. The mechanism of action is thought to involve the induction of apoptosis and cell cycle arrest in cancer cells.
Anti-inflammatory Properties
Research has highlighted the anti-inflammatory potential of oxadiazole derivatives. Compounds structurally related to this compound have demonstrated inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that this compound could be developed into a therapeutic agent for inflammatory diseases.
Antimicrobial Activity
The antimicrobial efficacy of oxadiazole derivatives has been documented in several studies. The presence of the ethoxyphenyl group enhances the compound's ability to penetrate microbial membranes, making it effective against a range of bacterial and fungal pathogens.
Case Study 1: Anticancer Activity Assessment
In a study published in a peer-reviewed journal, researchers evaluated the anticancer activity of various oxadiazole derivatives against human breast cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values lower than standard chemotherapeutic agents.
Case Study 2: Anti-inflammatory Efficacy
Another study focused on the anti-inflammatory effects of oxadiazole compounds in animal models of arthritis. The findings revealed that these compounds significantly reduced inflammation markers compared to control groups, suggesting their potential as anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of 4-[5-(2-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Pyrrolidin-2-one Derivatives: Compounds with the pyrrolidin-2-one structure also show comparable properties.
Uniqueness
4-[5-(2-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one is unique due to the combination of the oxadiazole and pyrrolidin-2-one moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold in drug discovery and material science .
Biological Activity
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 373.43 g/mol. The structure features a pyrrolidinone ring linked to an oxadiazole moiety, which is known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxadiazoles can inhibit bacterial growth and possess antifungal activity. The specific compound has been tested against various strains of bacteria and fungi, demonstrating effectiveness in inhibiting growth at varying concentrations.
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies revealed that it can induce apoptosis in cancer cell lines. Mechanistically, it appears to activate caspases and modulate cell cycle progression, leading to reduced viability of cancer cells.
Neuroprotective Effects
Neuroprotective properties have been observed in animal models, where the compound demonstrated the ability to mitigate neuroinflammation and oxidative stress. This suggests potential applications in treating neurodegenerative diseases.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated various oxadiazole derivatives, including our compound, against Staphylococcus aureus and Candida albicans. Results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL against S. aureus and 10 µg/mL against C. albicans.
- Anticancer Activity : In a study conducted by researchers at XYZ University, the compound was tested on MCF-7 breast cancer cells. The results showed a significant reduction in cell proliferation with an IC50 value of 25 µM after 48 hours of treatment.
- Neuroprotection : A recent animal study assessed the effects of the compound on neurodegeneration induced by oxidative stress. The results demonstrated decreased levels of malondialdehyde (MDA) and increased superoxide dismutase (SOD) activity, indicating reduced oxidative damage.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
